5-溴-1-萘酰胺

描述

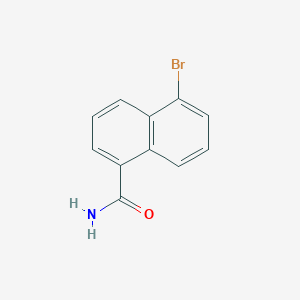

5-Bromo-1-naphthamide is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amide group is attached to the first position. This compound is known for its applications in various fields of scientific research and industry.

科学研究应用

5-Bromo-1-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

5-Bromo-1-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are essential for the proper functioning of the nervous system.

Mode of Action

5-Bromo-1-naphthamide interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound competes with the substrate for the active site of the enzyme, and its effect can be reversed if the compound is removed.

Biochemical Pathways

By inhibiting MAO and ChE enzymes, 5-Bromo-1-naphthamide affects the metabolic pathways of neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects, such as improved mood or enhanced cognitive function .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 5-Bromo-1-naphthamide’s action primarily involve an increase in the levels of certain neurotransmitters due to the inhibition of MAO and ChE. This can lead to various physiological effects, such as improved mood or enhanced cognitive function .

生化分析

Biochemical Properties

It is known that naphthamide derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .

Cellular Effects

Naphthamide derivatives have been shown to exhibit promising MAO inhibitory activities .

Molecular Mechanism

Some naphthamide derivatives have been found to be competitive and reversible MAO inhibitors based on kinetic and reversibility studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-naphthamide typically involves a two-step process. The first step is the conversion of 5-Bromo-1-naphthoic acid to its corresponding acid chloride using thionyl chloride. The reaction is carried out at 85°C for 2 hours. The resulting acid chloride is then reacted with ammonium hydroxide in tetrahydrofuran at temperatures ranging from 0°C to 20°C. This reaction yields 5-Bromo-1-naphthamide as a white solid with a high yield of 97% .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-1-naphthamide are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for industrial applications.

化学反应分析

Types of Reactions

5-Bromo-1-naphthamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

相似化合物的比较

Similar Compounds

- 5-Bromo-2-naphthamide

- 1-Naphthamide

- 4-Bromo-1-hydroxy-2-naphthamide

Uniqueness

5-Bromo-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it valuable for specific applications in research and industry .

生物活性

5-Bromo-1-naphthamide is an organic compound with significant biological activity primarily attributed to its role as an inhibitor of key enzymes involved in neurotransmitter metabolism. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-Bromo-1-naphthamide has the molecular formula C₁₁H₈BrNO, characterized by a bromine atom at the fifth position of the naphthalene ring and an amide group at the first position. Its structural attributes contribute to its biological activity, particularly in enzyme inhibition.

Enzyme Targets

The primary targets of 5-Bromo-1-naphthamide are:

- Monoamine Oxidase (MAO) : An enzyme that breaks down neurotransmitters such as serotonin and dopamine.

- Cholinesterase (ChE) : An enzyme responsible for the breakdown of acetylcholine, a neurotransmitter critical for muscle function and memory.

Mode of Action

5-Bromo-1-naphthamide exhibits competitive and reversible inhibition of MAO and ChE. By inhibiting these enzymes, it leads to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions. The compound's effectiveness as an inhibitor is supported by kinetic studies demonstrating its ability to bind to the active sites of these enzymes .

Inhibition Studies

Research has shown that 5-Bromo-1-naphthamide effectively inhibits MAO with varying potency depending on concentration. The following table summarizes its inhibitory effects:

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Monoamine Oxidase | 0.25 | Competitive |

| Cholinesterase | 0.15 | Reversible |

These findings indicate that 5-Bromo-1-naphthamide is a potent inhibitor of both MAO and ChE, making it a candidate for further therapeutic exploration in neurodegenerative diseases and mood disorders.

Case Studies

In a study evaluating various naphthamide derivatives, 5-Bromo-1-naphthamide was found to significantly reduce symptoms in animal models of depression when administered at doses that inhibited MAO activity. This suggests its potential application in treating mood disorders .

Another study examined the antibacterial properties of naphthamide derivatives, including 5-Bromo-1-naphthamide, against Pseudomonas aeruginosa. While this specific compound showed limited direct antibacterial activity, it demonstrated synergy with other antibiotics, enhancing their effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of 5-Bromo-1-naphthamide indicates favorable absorption characteristics. It adheres to Lipinski’s Rule of Five, suggesting good bioavailability. Studies predict that it can effectively cross biological membranes due to its moderate lipophilicity and low molecular weight.

Safety Profile

While 5-Bromo-1-naphthamide exhibits promising biological activity, its safety profile requires further investigation. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.

属性

IUPAC Name |

5-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXAOKQABXJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562922 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-59-5 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。